molecular formula C11H13N B595812 4-Allylisoindoline CAS No. 1258945-52-6

4-Allylisoindoline

Cat. No. B595812
M. Wt: 159.232
InChI Key: MHLXMNJJAXHWMI-UHFFFAOYSA-N
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Description

Isoindoline is a heterocyclic organic compound that consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . It is a structural isomer of indoline. The term isoindoline also refers to derivatives of this parent compound.


Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of isoindoline consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . The exact structure would depend on the specific isoindoline derivative .


Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed cross-coupling reactions, which are known to be exothermic .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives would depend on their specific chemical structure. These properties could include factors such as hardness, topography, hydrophilicity, and reactivity .

Scientific Research Applications

  • Synthesis Techniques : A practical, cost-effective Kumada coupling method for preparing 4-Allylisoindoline has been developed, focusing on overcoming challenges associated with product isomerization and a novel workup protocol to render Mg salts soluble in aqueous media at pH 10 (Zacuto, Shultz, & Journet, 2011).

  • Chemical Properties and Reactions : The synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine) resulted in the creation of 4-hydroxyproline derivatives through an intramolecular attack of the amino group on the side-chain epoxide, forming compounds with five-membered rings (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Biological Activity : Research on 3-allyl-5-substituted 2-thiohydantoins derived from allyl isothiocyanate and amino acids showed antimutagenic activities against certain mutagens in the Ames assay, suggesting potential applications in studying mutagenesis and possibly in therapeutic contexts (Takahashi, Matsuoka, & Uda, 2004).

  • Pharmaceutical Applications : The development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of the new fungicide 2-allylphenol in strawberry fruits demonstrates the application of 4-Allylisoindoline derivatives in agricultural chemistry and food safety (Xia, Li, Gong, Li, Cao, Liu, & Li, 2010).

  • Crystallographic Studies : Analysis of N-Allyl­phthalimide, closely related to 4-Allylisoindoline, revealed insights into its crystal structure, which can inform further research in materials science and molecular engineering (Warzecha, Lex, & Griesbeck, 2006).

Safety And Hazards

The safety and hazards associated with isoindoline derivatives would depend on their specific chemical structure. For example, some isoindoline derivatives may pose safety hazards during synthesis due to the exothermic nature of certain reactions .

Future Directions

The future directions in the study of isoindoline derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in medicinal chemistry .

properties

IUPAC Name

4-prop-2-enyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLXMNJJAXHWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allylisoindoline

Citations

For This Compound
11
Citations
MJ Zacuto - Transition Metal‐Catalyzed Couplings in Process …, 2003 - Wiley Online Library
… For this RCM approach to succeed, we required a practical synthesis of 4-allylisoindoline (4). Our synthetic plan utilized readily available 4-bromoisoindoline (5) as a starting material1) […
Number of citations: 20 onlinelibrary.wiley.com
J Kong, C Chen, J Balsells-Padros, Y Cao… - The Journal of …, 2012 - ACS Publications
A highly efficient synthesis of Vaniprevir (MK-7009) has been accomplished in nine linear steps and 55% overall yield. The key features of this synthesis include a cost-effective …
Number of citations: 74 pubs.acs.org
GA Abakumov, AV Piskunov… - Russian Chemical …, 2018 - iopscience.iop.org
The chemistry of organoelement compounds is now one of the most rapidly developing fields of research, regarding both fundamental science and solution of applied problems. This …
Number of citations: 185 iopscience.iop.org
MM Heravi, P Hajiabbasi - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
… 4-Allylisoindoline (92) has been prepared by a practical, cost-effective Kumada-Tamao-Corriu coupling reaction (Scheme 32). Olefin isomerization as a side reaction was suppressed …
Number of citations: 97 link.springer.com
DJ Nelson, CSJ Cazin, SP Nolan - Physical Sciences Reviews, 2018 - degruyter.com
… Synthesis of 4-allylisoindoline by cross-coupling with allylmagnesium chloride [102]. … Synthesis of 4-allylisoindoline by cross-coupling with allylmagnesium chloride [103]. …
Number of citations: 7 www.degruyter.com
Q Yang, NR Babij, S Good - Organic Process Research & …, 2019 - ACS Publications
The potential safety hazards associated with Pd-catalyzed cross-coupling reactions have been underappreciated and inadequately discussed. These hazards have not been universally …
Number of citations: 23 pubs.acs.org
SW Krska, DA DiRocco, SD Dreher… - Accounts of chemical …, 2017 - ACS Publications
Conspectus The structural complexity of pharmaceuticals presents a significant challenge to modern catalysis. Many published methods that work well on simple substrates often fail …
Number of citations: 227 pubs.acs.org
S Monfette, AR Brown, P Dubé, ND Ide… - Practical Synthetic …, 2020 - Wiley Online Library
… Preparation of 4-allylisoindoline was prepared via a Pd-catalyzed Kumada coupling with allyl Grignard.Three equivalents of allyl Grignard were used for this reaction: one equivalent to …
Number of citations: 1 onlinelibrary.wiley.com
T Kim, A Canlier, GH Kim, J Choi, M Park… - ACS applied materials …, 2013 - ACS Publications
In this work, a modified polyol synthesis by adding KBr and by replacing the AgCl with NaCl seed was used to obtain high quality silver nanowires with long aspect ratios with an …
Number of citations: 277 pubs.acs.org
JR Schmink, A Bellomo, S Berritt - Aldrichimica Acta, 2013 - researchgate.net
… Kumada Coupling High-throughput screening has permitted the rapid development of a practical and a cost-effective Kumada coupling on scale to synthesize 4-allylisoindoline from …
Number of citations: 98 www.researchgate.net

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